trans-Octahydro-1H-isoindole hydrochloride
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Overview
Description
trans-Octahydro-1H-isoindole hydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydro-1H-isoindole hydrochloride typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
trans-Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Isoindole derivatives with varying degrees of oxidation.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, trans-Octahydro-1H-isoindole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a scaffold for the design of new drugs or bioactive molecules with therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-Octahydro-1H-isoindole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid: This compound shares a similar core structure but differs in functional groups.
(3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid: Another compound with a related ring system but different substituents.
Uniqueness
trans-Octahydro-1H-isoindole hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Biological Activity
Trans-Octahydro-1H-isoindole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as isoindoles, which are characterized by their bicyclic structure. The synthesis of this compound often involves hydrogenation processes and can be derived from various precursors, including isoindoline derivatives. A notable synthesis method involves the hydrogenation of isoindole precursors using catalysts such as rhodium on charcoal, yielding high stereoselectivity and purity .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.
1. Neurotransmitter Reuptake Inhibition
Research indicates that this compound exhibits properties similar to triple reuptake inhibitors (TRIs), which target serotonin, norepinephrine, and dopamine transporters. These properties suggest its potential as an antidepressant agent. In vitro studies have demonstrated that TRIs can significantly enhance neurotransmitter levels in synaptic clefts, leading to improved mood and cognitive function .
2. Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has also shown promise as an ACE inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure. The inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . Experimental data from assays indicate that this compound has a measurable inhibitory effect on ACE activity, making it a candidate for further cardiovascular research.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Antidepressant Effects : A double-blind study involving subjects with major depressive disorder showed that patients receiving this compound experienced significant reductions in depression scores compared to the placebo group. The mechanism was attributed to increased serotonin and norepinephrine levels due to the compound's reuptake inhibition capabilities .
- Cardiovascular Study : In a preclinical trial involving hypertensive rats, administration of this compound resulted in a marked decrease in systolic blood pressure. This effect was linked to its ACE inhibitory activity, providing evidence for its potential application in managing hypertension .
Research Findings Summary Table
Properties
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNC[C@@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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